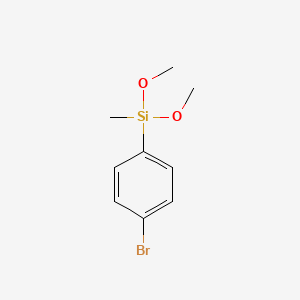
(4-Bromophenyl)dimethoxy(methyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)dimethoxy(methyl)silane is an organosilicon compound with the molecular formula C9H13BrO2Si. It is characterized by the presence of a bromophenyl group attached to a silicon atom, which is further bonded to two methoxy groups and one methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)dimethoxy(methyl)silane typically involves the reaction of 4-bromophenylmagnesium bromide with dimethoxymethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
4-Bromophenylmagnesium bromide+Dimethoxymethylchlorosilane→this compound+MgBrCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromophenyl)dimethoxy(methyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in the presence of a base, such as triethylamine.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the methoxy groups.
Major Products Formed
Substitution Reactions: Products include (4-aminophenyl)dimethoxy(methyl)silane and (4-thiophenyl)dimethoxy(methyl)silane.
Coupling Reactions: Products include biaryl compounds.
Hydrolysis: Products include (4-bromophenyl)silanediol.
Aplicaciones Científicas De Investigación
(4-Bromophenyl)dimethoxy(methyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: It is used in the modification of biomolecules for imaging and diagnostic purposes.
Industry: It is used in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl)dimethoxy(methyl)silane involves the formation of covalent bonds with target molecules The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in organic synthesis
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chlorophenyl)dimethoxy(methyl)silane
- (4-Fluorophenyl)dimethoxy(methyl)silane
- (4-Iodophenyl)dimethoxy(methyl)silane
Uniqueness
(4-Bromophenyl)dimethoxy(methyl)silane is unique due to the presence of the bromine atom, which makes it more reactive in substitution and coupling reactions compared to its chloro, fluoro, and iodo counterparts. The bromine atom is a better leaving group, facilitating various chemical transformations.
Propiedades
IUPAC Name |
(4-bromophenyl)-dimethoxy-methylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2Si/c1-11-13(3,12-2)9-6-4-8(10)5-7-9/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBUCQFXRGKVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C1=CC=C(C=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














